3-(bromomethyl)-2-nitroBenzonitrile
Description
3-(Bromomethyl)-2-nitrobenzonitrile (CAS: Not explicitly listed in evidence; positional isomer discussed in and ) is a substituted benzonitrile derivative featuring a bromomethyl (-CH2Br) group at position 3 and a nitro (-NO2) group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its bromomethyl group (a versatile alkylating agent) and the electron-withdrawing nitro group, which directs further substitution reactions .
Properties
CAS No. |
1261498-74-1 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.044 |
IUPAC Name |
3-(bromomethyl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H,4H2 |
InChI Key |
QXLOWLRUGQTUNW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
The position of substituents significantly impacts reactivity and physical properties:
- 2-(Bromomethyl)-3-nitrobenzonitrile (CAS: 93213-75-3): Bromomethyl at position 2, nitro at position 3. This isomer has a molecular weight of 241.044 and is noted for its use in synthesizing heterocyclic compounds .
Functional Group Variants
Brominated Benzonitriles:
- 3-Bromobenzonitrile (CAS: 6952-59-6, C7H4BrN, MW: 182.017): Lacks nitro and methyl groups. The bromine at position 3 facilitates nucleophilic aromatic substitution but lacks the alkylation capability of bromomethyl .
- 4-Bromo-3-nitrobenzonitrile: Not explicitly listed, but analogous to ’s 4-bromo-3-nitrobenzaldehyde. The nitro group at position 3 would deactivate the ring, directing further reactions to position 4.
Nitro-Substituted Benzonitriles:
- 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4, C8H6N2O3, MW: 178.146): Replaces bromomethyl with methoxy (-OCH3). The electron-donating methoxy group at position 3 competes with the nitro group’s electron-withdrawing effects, altering regioselectivity in reactions .
Amino and Methyl Derivatives:
- 4-Amino-2-bromo-3-methylbenzonitrile (CAS: 627531-43-5, C8H7BrN2, MW: 211.061): The amino group (-NH2) at position 4 enhances solubility in polar solvents and enables coupling reactions, while bromo and methyl groups offer sites for further functionalization .
Data Table: Key Properties of Selected Compounds
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